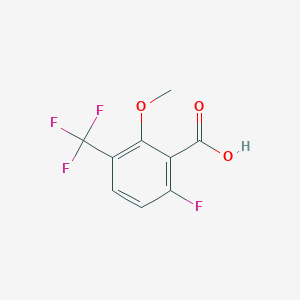

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid

Description

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative with a methoxy group (-OCH₃) at position 2, a trifluoromethyl (-CF₃) group at position 3, and a fluorine atom at position 6.

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

6-fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H6F4O3/c1-16-7-4(9(11,12)13)2-3-5(10)6(7)8(14)15/h2-3H,1H3,(H,14,15) |

InChI Key |

KPULIUVLABZVQR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Oxidation of Fluorinated Aromatic Aldehydes

One common approach is the oxidation of a suitably substituted fluorinated aromatic aldehyde to the corresponding benzoic acid derivative. For example, oxidation of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde with oxidants such as potassium permanganate or other mild oxidants can yield the corresponding benzoic acid. This method can be adapted for 6-fluoro-2-methoxy-3-(trifluoromethyl)benzaldehyde precursors.

- Reaction conditions:

- Oxidant: Potassium permanganate, sodium chlorite, or hydrogen peroxide.

- Solvent: Aqueous or organic solvents like toluene or methylene chloride.

- Temperature: 0°C to 70°C depending on oxidant and substrate stability.

- Time: Several hours to ensure complete oxidation.

Methoxylation via Nucleophilic Aromatic Substitution

Methoxylation at the 2-position (ortho to the carboxyl group) can be achieved by nucleophilic aromatic substitution of a fluorine or chlorine substituent with methoxide ion.

- Typical procedure:

- Starting material: 2-fluoro-3-(trifluoromethyl)benzoic acid or its derivatives.

- Reagent: Sodium methoxide or potassium methoxide in methanol or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (50–100°C) to facilitate substitution.

- Time: Several hours to overnight.

This step requires careful control to avoid over-substitution or side reactions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is often introduced via electrophilic trifluoromethylation or by using trifluoromethylated starting materials.

- Electrophilic trifluoromethylation:

- Reagents: Togni reagents, Ruppert-Prakash reagent (TMS-CF3), or trifluoromethyl iodide under radical conditions.

- Catalysts: Copper or silver salts to facilitate the reaction.

- Solvent: Polar aprotic solvents such as acetonitrile or DMF.

- Temperature: Room temperature to reflux.

Alternatively, starting from commercially available trifluoromethylated aromatic compounds simplifies the process.

Representative Preparation Method from Patent Literature

A patent describing the preparation of fluorinated benzoic acid derivatives provides a multi-step synthesis involving oxidation and substitution steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| a1 | Preparation of substituted benzaldehyde | Starting from halogenated aromatic precursors | Intermediate aldehyde |

| a2 | Oxidation of aldehyde to benzoic acid | Oxidants like sodium chlorite, KMnO4; solvents like toluene; 0–50°C | Fluorinated benzoic acid derivative |

| a3 | Nucleophilic substitution for methoxylation | Sodium methoxide in methanol, 50–100°C | Introduction of methoxy group at 2-position |

| a4 | Purification | Extraction, crystallization | Pure 6-fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid |

This method emphasizes mild reaction conditions and high selectivity.

Oxidative Conversion of Methoxybenzaldehyde to Methoxybenzoic Acid

Another relevant method involves oxidation of 2,3-difluoro-6-methoxybenzaldehyde to the corresponding benzoic acid using hydrogen peroxide in alkaline aqueous solution. This approach can be adapted for trifluoromethyl-substituted analogs.

- Procedure:

- Dissolve 2,3-difluoro-6-methoxybenzaldehyde in aqueous potassium hydroxide.

- Slowly add hydrogen peroxide while maintaining temperature at 70°C.

- Reaction time: ~2 hours until complete conversion (monitored by TLC).

- Workup: Extraction with dichloromethane, acidification to pH 2 with concentrated HCl, extraction with ethyl acetate, drying, and crystallization.

This method offers a straightforward oxidation with good yields and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Oxidation of fluorinated aldehyde | 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | KMnO4, NaClO2, H2O2 | 0–70°C, aqueous/organic solvent | >90% yield, high purity | Adaptable to methoxy derivatives |

| Nucleophilic aromatic substitution | 2-fluoro-3-(trifluoromethyl)benzoic acid | NaOMe or KOMe in MeOH/DMSO | 50–100°C, several hours | High regioselectivity | Requires control to avoid side reactions |

| Oxidation of methoxybenzaldehyde | 2,3-difluoro-6-methoxybenzaldehyde | KOH, H2O2 | 70°C, 2 hours | High yield, >95% purity | Mild, scalable method |

| Electrophilic trifluoromethylation | Aromatic precursors | Togni reagent, Cu catalyst | RT to reflux, organic solvent | Moderate to high yield | Requires specialized reagents |

Research Findings and Considerations

- Reaction yields: Most oxidation steps achieve yields above 90%, with product purities exceeding 95% after purification.

- Reaction conditions: Mild temperatures (0–70°C) and common solvents (toluene, methylene chloride, methanol) are preferred to maintain functional group integrity.

- Selectivity: Fluorination and methoxylation require regioselective control, often achieved by starting from appropriately substituted intermediates.

- Industrial feasibility: Methods using readily available reagents and mild conditions are suitable for scale-up, as indicated by patent disclosures.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include fluorinated aldehydes, alcohols, and substituted benzoic acid derivatives .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the creation of diverse derivatives.

Types of Reactions:

- Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution: Fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Aldehydes, Carboxylic acids |

| Reduction | LiAlH4, NaBH4 | Alcohols, Aldehydes |

| Substitution | Amines, Thiols | Substituted benzoic acid derivatives |

Biology

In biological research, 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid is utilized to study enzyme inhibition and protein-ligand interactions. The fluorine atoms enhance binding affinity towards specific molecular targets, facilitating investigations into metabolic pathways and enzyme activity modulation.

Case Study: Enzyme Interaction

Recent studies have demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways. For instance, it was shown to effectively interact with the S1P receptor family, impacting receptor activity and downstream signaling pathways .

Medicine

The compound is being investigated for its potential use in drug development as a precursor for active pharmaceutical ingredients (APIs). Its unique chemical properties allow for modifications that can enhance therapeutic efficacy.

Potential Drug Development Applications:

- Development of receptor agonists for S1P receptors.

- Exploration as a candidate for anti-inflammatory or anti-cancer drugs.

Efficacy Data:

A recent study evaluated several derivatives of the compound for their agonist activity against S1P receptors, revealing promising candidates with EC50 values below 40 nM .

Industry

In industrial applications, 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid is used in producing specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various formulations in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid with related benzoic acid derivatives:

*Estimated pKa for the target compound based on analog data .

Key Observations:

- Acidity : The trifluoromethyl and fluorine groups enhance acidity by stabilizing the conjugate base. The methoxy group at position 2 may slightly reduce acidity due to steric hindrance of resonance donation .

- Molecular Weight : All analogs fall within 220–247 g/mol, suggesting similar solubility and bioavailability profiles.

- Synthetic Accessibility : Introducing CF₃ groups often requires specialized reagents (e.g., CF₃Cu or trifluoromethylation agents), while methoxy and fluorine can be added via electrophilic substitution or directed metallation .

Trifluoromethyl (-CF₃):

- Enhances metabolic stability and lipophilicity, making derivatives useful in agrochemicals (e.g., acifluorfen, a herbicide with a CF₃ group; see ).

- Electron-withdrawing nature increases electrophilic reactivity, facilitating coupling reactions .

Methoxy (-OCH₃):

Fluorine:

- Positioned at position 6, it may block metabolic oxidation, extending the compound’s half-life in biological systems. Fluorine’s small size minimizes steric disruption .

Biological Activity

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The presence of fluorine and methoxy groups in its structure may enhance its interactions with biological targets, making it a candidate for various pharmaceutical applications. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid can be represented as follows:

- Molecular Formula : C10H8F4O3

- Molecular Weight : 256.16 g/mol

The presence of trifluoromethyl and methoxy groups contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, studies have shown that derivatives can inhibit viral fusion processes, particularly with viruses such as influenza A. This suggests that 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid may have similar antiviral properties, making it a candidate for further investigation in antiviral drug development.

Interaction with Biological Targets

The compound's mechanism of action likely involves interactions with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity to these targets, which can modulate their activity. For example, studies have shown that fluorinated compounds can significantly improve the inhibition of certain enzymes involved in disease pathways.

Case Studies

- Antiviral Activity : A study demonstrated that structurally related compounds could inhibit the membrane fusion of influenza viruses at low micromolar concentrations, suggesting a promising pathway for developing antiviral agents.

- Ion Channel Modulation : Another research indicated that fluorinated benzoic acids could modulate ion channel activity, which is crucial for treating neurological disorders such as epilepsy.

Data Tables

| Activity | Compound | IC50 (μM) | Notes |

|---|---|---|---|

| Antiviral | 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid | TBD | Potential inhibitor of viral fusion processes |

| Ion Channel Modulation | Related fluorinated benzoic acids | TBD | Modulates activity of ion channels |

The proposed mechanism of action for 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid includes:

- Enhanced Binding Affinity : The trifluoromethyl group increases lipophilicity and binding affinity to biological targets.

- Modulation of Enzyme Activity : The compound may inhibit key enzymes involved in viral replication or other disease processes.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzoic acid, and how do yields vary under different conditions?

- Methodological Answer : Synthetic routes often involve sequential functionalization of the benzene ring. Key steps include:

- Fluorination : Electrophilic fluorination using agents like Selectfluor® at controlled temperatures (0–5°C) to avoid over-fluorination .

- Methoxylation : Nucleophilic substitution (e.g., using NaOMe/MeOH) at the ortho position relative to the carboxyl group, requiring anhydrous conditions to minimize hydrolysis .

- Trifluoromethylation : Radical trifluoromethylation via Cu-mediated coupling or photoredox catalysis, with yields ranging from 40–65% depending on solvent polarity and catalyst loading .

- Carboxylation : Hydrolysis of nitrile intermediates (e.g., 4-(trifluoromethyl)benzonitrile) under acidic conditions (H₂SO₄/H₂O) to yield the benzoic acid moiety .

Purification typically employs recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for high-purity (>95%) isolates .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to fluorine exhibit splitting (e.g., doublet of doublets) due to coupling (³Jₕꜰ ≈ 8–10 Hz) .

- ¹⁹F NMR : Trifluoromethyl groups show a quintet near δ -62 ppm, while the aromatic fluorine resonates as a triplet at δ -110 to -115 ppm .

- Mass Spectrometry :

- EI-MS : Molecular ion [M]⁺ at m/z 238.1 (calculated for C₉H₆F₄O₃). Fragmentation patterns include loss of CO₂ (m/z 194.1) and CF₃ (m/z 169.0) .

- HRMS : Confirms exact mass (e.g., 238.0254 ± 0.0005) to distinguish from isomers .

Advanced Research Questions

Q. How do competing substituent effects (fluoro, methoxy, trifluoromethyl) influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), directing electrophiles to the meta position. Methoxy (+M/-I) competes for ortho/para orientation, while fluorine (-I/+M) creates steric and electronic conflicts.

- Case Study : Nitration experiments show preferential substitution at the 4-position (relative to COOH) due to trifluoromethyl dominance, with minor products at the 5-position (methoxy influence). Computational DFT studies (e.g., Gaussian09) validate these trends by mapping electrostatic potential surfaces .

- Experimental Design : Use deuterated analogs to track substituent effects via kinetic isotope effects (KIE) in halogenation reactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic instability or solubility issues.

- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites (e.g., demethylation or defluorination) via LC-MS/MS. Adjust substituents (e.g., replace methoxy with ethoxy) to block metabolic hotspots .

- Solubility Optimization : Use co-solvents (PEG-400/Cremophor EL) or formulate as sodium salts to enhance bioavailability. LogP values >3.5 correlate with poor aqueous solubility, requiring structural tweaks (e.g., adding polar groups) .

- In Vivo PK/PD Modeling : Compare AUC (area under the curve) and Cₘₐₓ between oral and IV administration to assess first-pass metabolism .

Q. How can computational methods predict the acid dissociation constant (pKa) of this benzoic acid derivative?

- Methodological Answer :

- Software Tools : Use MarvinSketch or ACD/Labs to calculate pKa based on Hammett substituent constants (σ values: CF₃ = +0.54, OMe = -0.27, F = +0.34). Experimental validation via potentiometric titration in 30% MeOH/water shows pKa ≈ 2.8 ± 0.2 .

- Impact on Bioactivity : Lower pKa enhances membrane permeability but reduces binding to target proteins (e.g., COX-2). Balance via prodrug strategies (e.g., esterification of the COOH group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.